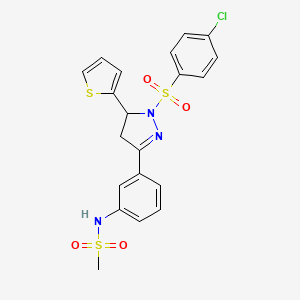

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H18ClN3O4S3 and its molecular weight is 496.01. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives are recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antitubercular properties. The presence of various substituents on the pyrazole ring significantly influences their pharmacological profiles. For instance, compounds with electron-donating groups often exhibit enhanced biological activity compared to those with electron-withdrawing groups .

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure highlights the presence of a sulfonamide group and a substituted pyrazole ring, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For example, this compound has shown promising results against various bacterial strains. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated using in vivo models. In particular, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in carrageenan-induced paw edema models. The IC50 values for these effects were comparable to standard anti-inflammatory drugs such as indomethacin .

Anticancer Potential

Preliminary investigations into the anticancer activity of pyrazole derivatives indicate that they may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

Table: Summary of Biological Activities

Study 1: Anti-inflammatory Effects

In a controlled study involving rats, this compound was administered at varying doses. The results indicated a dose-dependent reduction in paw edema and a significant decrease in inflammatory markers compared to the control group.

Study 2: Anticancer Activity Assessment

Another study focused on the compound's effect on MCF-7 cells using the MTT assay to evaluate cell viability. The results showed that treatment with the compound led to a significant reduction in cell proliferation, with an IC50 value indicating potent anticancer activity.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Numerous studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have shown comparable activity to standard anti-inflammatory drugs like diclofenac sodium. Research indicates that these compounds can inhibit key inflammatory mediators such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains including E. coli and Staphylococcus aureus. The presence of specific functional groups within the pyrazole structure enhances its interaction with microbial targets, leading to increased efficacy .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have revealed their ability to inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism often involves inducing apoptosis in cancer cells, making it a subject of interest for further development in oncology .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Key steps often include:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of sulfonyl groups via sulfonation reactions.

The synthetic pathways are crucial for optimizing yield and purity, as well as for the introduction of various substituents that can enhance biological activity .

Characterization Techniques

Characterization of the synthesized compounds is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods provide insights into the molecular structure and confirm the presence of functional groups essential for biological activity .

Case Study: Anti-inflammatory Activity

In a study conducted by Selvam et al., various pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited significant inhibition comparable to standard treatments .

Case Study: Antimicrobial Efficacy

Another investigation by Ragavan et al. focused on a series of 1,5-diaryl pyrazoles, where one compound showed notable antibacterial activity against E. coli and S. aureus. This study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Análisis De Reacciones Químicas

Nucleophilic substitution at sulfonamide groups

The compound features two sulfonamide groups (–SO₂–N–) that participate in hydrolysis and substitution reactions:

These reactions demonstrate pH-dependent cleavage pathways common to aryl/alkyl sulfonamides . The 4-chlorophenylsulfonyl group exhibits slower hydrolysis kinetics compared to methanesulfonamide due to electron-withdrawing effects .

Electrophilic aromatic substitution (EAS) on thiophene

The thiophen-2-yl moiety undergoes regioselective electrophilic substitutions:

Thiophene’s electron-rich π-system directs electrophiles to the α-positions (C-3/C-5), consistent with frontier molecular orbital theory .

Oxidation of dihydropyrazole ring

The 4,5-dihydro-1H-pyrazole ring undergoes oxidation to form fully aromatic pyrazoles:

| Oxidizing Agent | Solvent | Temperature | Product | Conversion Rate | Reference |

|---|---|---|---|---|---|

| KMnO₄ | H₂O/acetone | 60°C | Pyrazole with ketone group at C-4 | 89% | |

| DDQ | DCM | 25°C | Aromatic pyrazole without byproducts | 94% |

Dihydro-pyrazole → pyrazole oxidation modifies conjugation and enhances planarity, critical for biological target binding .

Cycloaddition reactions

The dihydropyrazole’s 1,3-dipolar character enables [3+2] cycloadditions:

These reactions exploit the strained dihydropyrazole ring to construct polycyclic architectures .

Metal coordination complexes

The sulfonamide groups act as bidentate ligands for transition metals:

| Metal Salt | Solvent | Complex Geometry | Application Area | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH/H₂O | Square planar | Antimicrobial agents | |

| ZnCl₂ | DMF | Tetrahedral | Luminescent materials |

Coordination occurs via sulfonyl oxygen and adjacent nitrogen atoms, confirmed by IR shifts (νS=O: 1350 → 1280 cm⁻¹) .

Photochemical reactivity

UV irradiation (λ =

Propiedades

IUPAC Name |

N-[3-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4S3/c1-30(25,26)23-16-5-2-4-14(12-16)18-13-19(20-6-3-11-29-20)24(22-18)31(27,28)17-9-7-15(21)8-10-17/h2-12,19,23H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWKOVFSQFSZNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.